molecular formula C6H11N3O2S B13290428 N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13290428
M. Wt: 189.24 g/mol
InChI Key: LDZQHTOMDIXHNT-UHFFFAOYSA-N
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Description

N,1,3-Trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-derived sulfonamide characterized by methyl substituents at the 1- and 3-positions of the pyrazole ring and a sulfonamide group at position 4. The sulfonamide nitrogen is also methylated, distinguishing it from other analogues where the nitrogen may bear aryl or alkyl substituents. This compound is of interest in medicinal chemistry due to the versatility of pyrazole-sulfonamide scaffolds in modulating biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N,1,3-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5-6(4-9(3)8-5)12(10,11)7-2/h4,7H,1-3H3

InChI Key

LDZQHTOMDIXHNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

The methylation of 3,5-dimethyl-1H-pyrazole to obtain 1,3,5-trimethyl-1H-pyrazole is typically carried out via an alkylation reaction using methyl iodide and a strong base such as potassium tert-butoxide in tetrahydrofuran (THF). The procedure is as follows:

  • Dissolve 3,5-dimethyl-1H-pyrazole in THF at 0 °C under nitrogen atmosphere.
  • Add potassium tert-butoxide portionwise to the solution.
  • Stir the mixture at 25–30 °C for approximately 40 minutes.
  • Add methyl iodide dropwise over 30 minutes at 25–30 °C.
  • Continue stirring for 16 hours at 25–30 °C.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Quench the reaction with cold water, extract the product with ethyl acetate, dry, and purify.

This method yields 1,3,5-trimethyl-1H-pyrazole in good yield (~78%) when potassium tert-butoxide is used as the base, outperforming other bases such as sodium hydride or sodium hydroxide (see Table 1).

Table 1: Effect of Base and Solvent on Methylation Yield of Pyrazole

Entry Base Solvent Time (h) Yield (%) Notes
1 Potassium tert-butoxide THF 16 78 Best yield
2 Sodium hydride (NaH) DMF 12 55 Series of spots in TLC
3 Sodium hydroxide (NaOH) DMF 24 32 Moderate yield
4 Potassium carbonate THF 36 No reaction Ineffective base
5 Sodium carbonate DMF 32 18 Low yield

All reactions conducted on 100 mg scale; progress monitored by TLC and LC-MS

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

The next key step involves the introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring, which serves as a precursor to the sulfonamide. The sulfonylation is performed by:

  • Reacting 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere.
  • Slowly warming the reaction mixture to 60 °C and stirring for 10 hours.
  • Adding thionyl chloride at 60 °C to convert the intermediate sulfonic acid to sulfonyl chloride.
  • Stirring further for 2 hours at 60 °C.
  • Workup involves quenching in a mixture of dichloromethane and ice-cold water, separation of organic layer, drying, and concentration to obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.

Formation of this compound

The final step is the synthesis of the sulfonamide by reacting the pyrazole-4-sulfonyl chloride with an amine, typically 2-phenylethylamine or its derivatives, in the presence of a base such as diisopropylethylamine (DIPEA) in dichloromethane (DCM). The general procedure is:

  • Dissolve the appropriate amine in DCM.
  • Add DIPEA as base at room temperature (25–30 °C).
  • Add the pyrazole-4-sulfonyl chloride solution dropwise under stirring.
  • Stir the reaction for 16 hours at room temperature.
  • Monitor progress by TLC.
  • Quench with cold water, separate organic layer, dry over sodium sulfate, and concentrate.
  • Purify the crude product by column chromatography to obtain pure this compound derivatives.

Table 2: Representative Yields of Pyrazole-4-sulfonamide Derivatives

Entry Amine Derivative Yield (%) Notes
1 2-Phenylethylamine 71 Best yield observed (MR-S1-13)
2 Other substituted amines 41–65 Variable yields depending on substitution

Reactions on 100 mg scale, monitored by TLC and LC-MS

Mechanistic Insights and Optimization

  • Potassium tert-butoxide in THF is the preferred base/solvent system for methylation, providing higher yields and cleaner reactions compared to sodium hydride or sodium hydroxide.
  • The sulfonylation step requires careful temperature control and slow addition of chlorosulfonic acid to avoid side reactions.
  • The sulfonamide formation benefits from the use of DIPEA as a base to neutralize HCl generated and to promote nucleophilic substitution.
  • Reaction times vary from 12 to 24 hours depending on reagents and conditions.
  • Purification by column chromatography is essential to obtain analytically pure compounds.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Methylation of 3,5-dimethyl-1H-pyrazole Methyl iodide, potassium tert-butoxide, THF, 25–30 °C, 16 h 78 Best base/solvent system
Sulfonylation Chlorosulfonic acid, chloroform, 0–60 °C, 10 h; thionyl chloride, 60 °C, 2 h Not specified Formation of sulfonyl chloride
Sulfonamide formation Pyrazole-4-sulfonyl chloride, 2-phenylethylamine, DIPEA, DCM, 25–30 °C, 16 h 41–71 Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole sulfonamide derivative with a variety of applications in scientific research .

IUPAC Name: N,1,3-trimethylpyrazole-4-sulfonamide
Molecular Formula: C6H11N3O2S
Molecular Weight: 189.24 g/mol

Scientific Research Applications

Pyrazole sulfonamides, including this compound, are used in technology, medicine, and various other fields . They are used as building blocks for synthesizing complex heterocyclic systems. They possess antileishmanial and antimalarial activities and are investigated for their pharmacological effects. this compound may be used to develop new materials or as a catalyst in chemical reactions.

Related research

  • Antiproliferative Activity: Pyrazole-4-sulfonamide derivatives have demonstrated antiproliferative activity against U937 cells .
  • ** medicinal chemistry:** Amino-pyrazoles are studied as active agents in different therapeutic areas .
  • Drug design: Pyrazole biomolecules are used as anti-inflammatory and anticancer agents .
  • Blood-brain barrier permeability: Modifications to pyrazole sulfonamides can improve blood-brain barrier permeability .
  • Mode of action: N4,1,3-TRIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE interacts with molecular targets and pathways, participating in hydrogen bonding and other intermolecular interactions that influence its biological activity.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key comparisons include:

Compound Name Pyrazole Substituents Sulfonamide Group Key Synthetic Yield
N,1,3-Trimethyl-1H-pyrazole-4-sulfonamide 1-, 3-CH3 N-CH3 Not reported
4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide (11) 1-, 3-, 5-CH3 4-Bromophenyl 79%
Compound 26 3,4,5-CH3 (pyridine-linked) N-(3,4-dichlorophenyl)carbamoyl 55%
Compound 27 4-butyl-3,5-CH3 N-(4-chlorophenyl)carbamoyl 76%
  • Methyl vs.
  • Electron-Withdrawing Groups : Bromine (Compound 11) or chlorophenyl carbamoyl groups (Compounds 26–27) introduce electron-withdrawing effects, which may alter reactivity or binding affinity compared to the target’s simpler N-methyl sulfonamide .

Sulfonamide Functionalization

  • Aryl vs. Alkyl Sulfonamides : Compounds like 4-Methyl-N-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]-benzenesulfonamide () feature aryl sulfonamides with trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to the target’s alkylated sulfonamide .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Compound 26 (pyridine-linked) has a melting point of 163–166°C, while Compound 27 (butyl-substituted) melts at 138–142°C, suggesting that bulkier substituents reduce crystallinity .
  • The trifluoromethylbenzyl group in ’s compound likely increases hydrophobicity, whereas the target’s methyl groups may favor aqueous solubility .

Spectroscopic Signatures

  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1380–1160 cm⁻¹ across analogues (e.g., 1381 cm⁻¹ in Compound 26), consistent with the target’s expected profile .
  • NMR Data : Pyrazole methyl groups in Compound 11 resonate at δ 1.82 and 1.61 ppm (DMSO-d6), while the target’s 1,3-dimethyl groups would likely show upfield shifts due to reduced steric strain .

Biological Activity

N,1,3-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H21N5O2S
  • Molecular Weight : 311.41 g/mol
  • IUPAC Name : N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

The compound features a pyrazole ring with three methyl groups and a sulfonamide group, enhancing its solubility and reactivity compared to other similar compounds.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that pyrazole-4-sulfonamide derivatives possess significant antimicrobial properties. They have been evaluated against various bacterial strains and have shown promising results in inhibiting growth . The sulfonamide group is known to enhance binding affinity to bacterial enzymes, which can inhibit bacterial growth effectively.

2. Anticancer Properties

Studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been tested against U937 cells with results indicating a lack of cytotoxicity at certain concentrations while still exhibiting inhibitory effects on cell proliferation . The half-maximal inhibitory concentration (IC50) values for various derivatives suggest potential as anticancer agents.

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases .

This compound interacts with various biological targets through its sulfonamide moiety, which enhances solubility and facilitates binding to enzyme active sites. This interaction can lead to the inhibition of key enzymatic pathways involved in disease processes such as inflammation and tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains ,
AnticancerShows antiproliferative effects on U937 cells ,
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study evaluating new pyrazole derivatives for anticancer activity, this compound was synthesized and characterized. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The IC50 values ranged from 10 µM to 50 µM depending on the specific derivative tested .

Q & A

Q. What synthetic methodologies are commonly employed for N,1,3-trimethyl-1H-pyrazole-4-sulfonamide?

The compound is typically synthesized via sulfonamide formation using a sulfonyl chloride and amine precursor. For example, a prototypical procedure involves reacting 4-amino-1,3,5-trimethyl-1H-pyrazole with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) in pyridine at room temperature, followed by purification via trituration with diethyl ether. Yield optimization (e.g., 79%) is achieved by controlling reaction time (24 hours) and using anhydrous conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : To confirm substitution patterns (e.g., singlet signals for methyl groups at δ = 1.61–3.56 ppm) .
  • HRMS : For molecular ion validation (e.g., [M + H]⁺ matching calculated values within 0.0004 Da) .
  • X-ray crystallography : To resolve structural ambiguities (e.g., distinguishing N- vs. O-alkylation in derivatives) .

Q. What are the primary research applications of this sulfonamide derivative?

While direct data is limited, structurally related pyrazole sulfonamides are used in:

  • Medicinal chemistry : As enzyme inhibitors (e.g., Trypanosoma brucei N-myristoyltransferase) .
  • Organic synthesis : As intermediates for heterocyclic compounds with tailored electronic properties .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Strategies include:

  • Solvent selection : Pyridine acts as both solvent and base, minimizing side reactions .
  • Purification : Trituration with diethyl ether enhances purity by removing polar by-products .
  • Industrial methods : Continuous flow reactors may improve efficiency for large-scale production, though specific protocols require adaptation .

Q. What challenges arise in resolving crystallographic data contradictions for this compound?

Contradictions may stem from:

  • Disorder in methyl groups : Refinement using SHELXL with anisotropic displacement parameters improves model accuracy .
  • Twinned crystals : SHELXE or DIALS pipelines enable robust phasing and data integration .

Q. How can computational modeling enhance understanding of its reactivity?

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., sulfonamide’s electron-withdrawing nature).
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) using PyMOL or AutoDock .

Q. What methodologies address discrepancies in NMR and mass spectrometry data?

  • Isotopic labeling : Resolves ambiguous peaks (e.g., distinguishing NH₂ protons from solvent signals) .
  • High-resolution cryo-EM : Validates molecular geometry when crystallography is impractical .

Q. How are by-products identified and mitigated during synthesis?

  • LC-MS profiling : Detects sulfonic acid or des-methyl by-products.
  • Chromatography : Silica gel column separation isolates pure sulfonamide .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data is limited, general sulfonamide handling includes:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis, referencing guidelines like GBZ 2.1-2007 for air quality .

Q. How is biological activity assessed in derivatives?

  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., fluorescence-based assays).
  • SAR studies : Systematically vary substituents (e.g., methyl vs. cycloheptyl groups) to correlate structure with activity .

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